molecular formula C8H15NO3 B13268623 (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid

Cat. No.: B13268623
M. Wt: 173.21 g/mol
InChI Key: MZMKCMWLSMVQMO-HUDPQJTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is an organic compound that features a unique structure combining an amino group, a propanoic acid moiety, and a 5-methyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid typically involves the following steps:

    Formation of the 5-methyloxolan ring: This can be achieved through the cyclization of a suitable precursor, such as a 5-methyl-2-hydroxyalkyl compound, under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via reductive amination or by using a suitable amine precursor.

    Formation of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include:

    Catalytic processes: Using catalysts to enhance reaction rates and yields.

    Green chemistry approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxo derivatives: Formed through oxidation.

    Alcohols and amines: Formed through reduction.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Participating in metabolic processes: Serving as a substrate or inhibitor in various metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(5-methyloxolan-2-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

    (3S)-3-Amino-3-(5-methyloxolan-2-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.

Uniqueness

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is a chiral amino acid derivative with significant potential in pharmacology and biochemistry. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid, and a five-membered oxolane ring substituted with a methyl group. Its biological activity is primarily associated with its role in protein synthesis and various metabolic processes.

Structural Characteristics

The structural features of this compound contribute to its biological functions:

  • Amino Group : Functions as a nucleophile in biochemical reactions.
  • Carboxylic Acid : Participates in various metabolic pathways.
  • Oxolane Ring : Provides unique steric and electronic properties that influence binding interactions with biological targets.

Biological Activity

The biological activity of this compound can be summarized through several key areas:

  • Protein Synthesis : As an amino acid, it plays a role in the formation of peptide bonds during protein synthesis. The amino group can facilitate group transfer reactions essential for this process.
  • Metabolic Pathways : It may undergo various biochemical transformations such as decarboxylation and transamination, leading to the production of different metabolites that are crucial for cellular metabolism.
  • Pharmacological Effects : The compound has been shown to exhibit both beneficial and adverse effects on living organisms, depending on dosage and biological context. Its pharmacological activity is often evaluated through bioassays targeting specific biological systems.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets reveal:

  • Binding Affinity : Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify binding interactions with enzymes or receptors, which are critical for understanding its pharmacokinetic properties.
  • Comparative Analysis : The compound shares structural similarities with other amino acids, which may influence its biological behavior. A comparison table is provided below:
Compound NameStructure FeaturesUnique Aspects
L-AlanineSimple amino acidNon-chiral, widely used in protein synthesis
L-LeucineBranched-chain amino acidEssential amino acid, involved in muscle metabolism
L-ValineBranched-chain amino acidEssential amino acid, similar hydrophobic properties
5-MethylthiazoleContains a thiazole ringDifferent functional group impacts biological activity

The unique stereochemistry and the presence of the oxolane ring in this compound may confer distinct biological properties compared to these other amino acids.

Case Studies and Research Findings

Research has demonstrated various applications of this compound in pharmacology:

  • Neuroprotective Effects : Some studies have indicated that compounds structurally related to this compound exhibit neuroprotective properties, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antibiotic Production Regulation : Analogous compounds have been studied for their role in regulating antibiotic production in bacteria, highlighting the importance of understanding such interactions for drug development .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methyloxolan-2-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6-,7?/m0/s1

InChI Key

MZMKCMWLSMVQMO-HUDPQJTASA-N

Isomeric SMILES

CC1CCC(O1)[C@H](CC(=O)O)N

Canonical SMILES

CC1CCC(O1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.